molecular formula C15H17N3O4S B2582524 N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide CAS No. 1172077-66-5

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2582524
CAS No.: 1172077-66-5
M. Wt: 335.38
InChI Key: MAEKDQZWBLXDQI-UHFFFAOYSA-N
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Description

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a synthetic organic compound characterized by a 1,3,4-oxadiazole core substituted with a 4-(methylsulfonyl)phenyl group and a cyclopentanecarboxamide moiety.

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-23(20,21)12-8-6-11(7-9-12)14-17-18-15(22-14)16-13(19)10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEKDQZWBLXDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the 4-(methylsulfonyl)phenyl group: This step involves the reaction of the oxadiazole intermediate with a suitable sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the cyclopentanecarboxamide moiety: The final step involves the reaction of the substituted oxadiazole with cyclopentanecarboxylic acid or its derivative under appropriate coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound 1 : N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)octanamide (Derivative 6h)
  • Structure : Shares the 1,3,4-oxadiazole core and sulfonylphenyl group but substitutes the methylsulfonyl group with an ethylthio (-S-C₂H₅) moiety and incorporates a longer octanamide chain.
  • Molecular Weight : C₁₈H₂₅N₃O₄S₂ (MW: 411.54 g/mol).
  • Biological Activity : Demonstrated cytotoxic effects and AChE inhibition (IC₅₀ = 12.3 µM) in enzymatic assays. Molecular docking studies revealed interactions with AChE’s catalytic triad (e.g., Tyr337, Trp286) via hydrogen bonds and π-π stacking .
Compound 2 : N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide
  • Structure : Retains the cyclopentanecarboxamide group but replaces the oxadiazole-sulfonylphenyl moiety with a methoxyphenyl and phenyl substituent.
  • Molecular Weight: C₁₉H₂₁NO₂ (MW: 295.38 g/mol).
  • Biological Activity: No explicit data provided, but the methoxy group’s electron-donating nature may reduce interaction with charged enzyme active sites compared to sulfonyl groups.
Target Compound : N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
  • Structure : Combines the oxadiazole core, methylsulfonylphenyl group (strong electron-withdrawing), and cyclopentanecarboxamide.
  • Hypothesized Activity : The methylsulfonyl group likely enhances binding to enzymes like AChE or kinases through polar interactions, while the oxadiazole improves metabolic stability.

Comparative Analysis of Key Features

Feature Target Compound Derivative 6h N-(4-methoxyphenyl)-1-phenyl...
Core Structure 1,3,4-Oxadiazole 1,3,4-Oxadiazole Cyclopentanecarboxamide
Substituents Methylsulfonylphenyl Ethylthiophenyl + octanamide Methoxyphenyl + phenyl
Molecular Weight ~350–370 g/mol (estimated) 411.54 g/mol 295.38 g/mol
Electrophilicity High (sulfonyl group) Moderate (thioether) Low (methoxy group)
Enzyme Binding Potential Predicted strong AChE binding Confirmed AChE inhibition Likely weak due to lack of sulfonyl

Research Findings and Mechanistic Insights

  • Derivative 6h : Docking studies (PDB ID: 4EY7) show the ethylthio group forms hydrophobic interactions, while the oxadiazole engages in hydrogen bonding with AChE’s active site .

Biological Activity

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C17H22N4O4S
  • Molecular Weight : 378.446 g/mol
  • IUPAC Name : (2S,3S)-2-amino-3-[3-(4-methylsulfonylphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one

This structure features a cyclopentanecarboxamide core linked to a 1,3,4-oxadiazole moiety substituted with a methylsulfonyl group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit notable antimicrobial properties. For instance, a related series of compounds demonstrated significant antibacterial activity against various strains including MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii with growth inhibition percentages ranging from 85.76% to 97.76% . This suggests that the oxadiazole moiety may enhance the compound's interaction with bacterial targets.

COX Inhibition and Anti-inflammatory Effects

The compound has been evaluated for its cyclooxygenase (COX) inhibitory activity:

  • COX-2 Inhibition : It exhibited potent COX-2 inhibitory activity with IC50 values ranging from 0.10 to 0.31 µM, indicating a high selectivity for COX-2 over COX-1 . This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors like indomethacin.
  • Anti-inflammatory Activity : In vivo studies showed that the compound could reduce inflammation by 56.4% to 93.5%, comparable to established anti-inflammatory drugs such as celecoxib .

The biological activities of this compound can be attributed to several mechanisms:

  • T-cell Activation Modulation : The compound may influence T-cell activation pathways by interacting with cell surface glycoprotein receptors involved in costimulatory signals essential for T-cell receptor-mediated activation .
  • Inhibition of Pro-inflammatory Mediators : By inhibiting COX enzymes, the compound reduces the production of prostaglandins and other inflammatory mediators, contributing to its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profiles of this compound:

StudyFindings
Antimicrobial Evaluation Compound derivatives showed high antibacterial potency against multiple resistant strains (up to 97.76% inhibition) without significant cytotoxicity to human cells .
COX Inhibition Studies IC50 values indicate strong selective inhibition of COX-2 (IC50 = 0.10–0.31 µM), suggesting potential as a safer alternative for pain management .
In Vivo Anti-inflammatory Tests Demonstrated effective reduction in inflammation comparable to leading anti-inflammatory drugs .

Q & A

Q. What are the common synthetic routes for preparing N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide?

  • Methodology : The synthesis typically involves cyclocondensation of cyclopentanecarboxylic acid hydrazide with 4-(methylsulfonyl)benzoyl chloride to form the oxadiazole ring. Key steps include:

Hydrazide formation : React cyclopentanecarboxylic acid with hydrazine hydrate under reflux.

Oxadiazole cyclization : Treat the hydrazide with 4-(methylsulfonyl)benzoyl chloride in the presence of a dehydrating agent (e.g., POCl₃) at 60–80°C for 12–24 hours .
Purity is ensured via recrystallization from acetone or ethanol, monitored by TLC.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :
  • ¹H/¹³C NMR : Confirm the presence of cyclopentane protons (δ 1.5–2.5 ppm) and methylsulfonyl groups (δ 3.1–3.3 ppm for S-CH₃).
  • FTIR : Identify oxadiazole C=N stretching (~1600 cm⁻¹) and sulfonyl S=O bonds (~1350 cm⁻¹).
  • X-ray crystallography : Resolve bond lengths (e.g., oxadiazole C-N: ~1.31 Å) and intermolecular interactions (e.g., C–H···π) using single-crystal data .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :
  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (chloroform) via saturation solubility assays.
  • Stability : Conduct accelerated degradation studies under varied pH (2–12), temperature (4–60°C), and light exposure. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology :
  • Basis sets : Use 6-31G** for geometry optimization and B3LYP hybrid functional for thermochemical accuracy .
  • Outputs : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for oxadiazole derivatives) and electrostatic potential maps to predict reactive sites. Validate with experimental UV-Vis spectra .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :
  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). Compare binding poses with crystal structures (e.g., PDB ID: 4EY7) .
  • MD simulations : Run 100-ns trajectories to assess protein-ligand stability. Adjust force fields (e.g., AMBER) to account for sulfonyl group polarization .

Q. How does this compound perform as a stationary phase in gas chromatography for separating polyaromatic hydrocarbons (PAHs)?

  • Methodology :
  • Column preparation : Coat fused silica with 5% (w/w) compound dissolved in dichloromethane. Condition at 210°C for 2 hours.
  • Performance metrics : Calculate resolution (R > 1.5) for PAHs (e.g., naphthalene vs. anthracene) and compare retention indices with commercial phases .

Q. What intermolecular interactions dominate its crystal packing, and how do they influence material properties?

  • Methodology :
  • X-ray analysis : Identify π-π stacking (3.5–4.0 Å between oxadiazole rings) and hydrogen bonds (e.g., N–H···O=S).
  • Thermal analysis : Use DSC to correlate packing density with melting points (~250–300°C) .

Methodological Considerations

Q. How to optimize reaction yields while minimizing byproducts in oxadiazole synthesis?

  • Methodology :
  • DoE approach : Vary molar ratios (1:1 to 1:1.2 hydrazide:acyl chloride), temperature (50–100°C), and catalysts (e.g., p-TsOH).
  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., open-chain hydrazones) and adjust reaction time (<24 hours) .

Q. What in silico tools are effective for predicting cytotoxicity and enzyme inhibition?

  • Methodology :
  • QSAR models : Train on oxadiazole derivatives with known IC₅₀ values (e.g., against AChE). Use descriptors like LogP and topological polar surface area.
  • ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., hepatotoxicity) .

Data Analysis and Validation

Q. How to statistically validate reproducibility in biological assays (e.g., IC₅₀ measurements)?

  • Methodology :
  • Triplicate assays : Report mean ± SD (e.g., IC₅₀ = 12.3 ± 1.5 μM).
  • ANOVA : Compare variances across batches (p < 0.05 threshold). Use Z-factor >0.5 for high-throughput screening reliability .

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